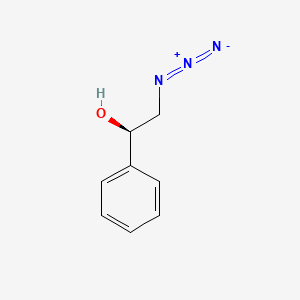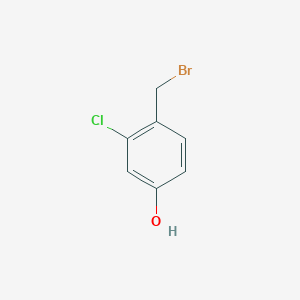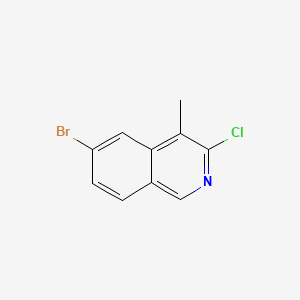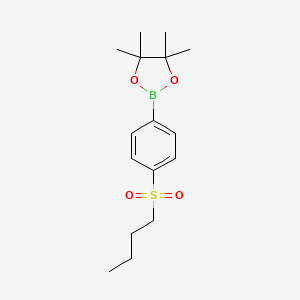![molecular formula C8H12O4 B13549613 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-7-oxabicyclo[221]heptane-1-carboxylic acid is a chemical compound with a unique bicyclic structure This compound is known for its distinctive ring system, which includes both a hydroxymethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Applications De Recherche Scientifique
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid include:
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate: A methyl ester derivative with similar structural features.
4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid: A related compound with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 4-(Hydroxymethyl)-7-oxabicyclo[221]heptane-1-carboxylic acid lies in its specific combination of functional groups and bicyclic structure
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-5-7-1-3-8(12-7,4-2-7)6(10)11/h9H,1-5H2,(H,10,11) |
Clé InChI |
RAZMYJFAHKIOPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(O2)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)





![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)

![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
